Limited Public Quantitative Data: A Critical Procurement Consideration for 2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
A comprehensive search of peer-reviewed primary literature, patents, and authoritative public databases (PubChem, ChEMBL, PDB) did not return any study that reports quantitative biological activity, selectivity, physicochemical, or pharmacokinetic data specifically for CAS 304685-25-4. The closest structurally characterized analogs—imidazo[1,2-a]pyridine-benzimidazole conjugates evaluated as tubulin polymerization inhibitors [1] and ASK1 inhibitors [2]—demonstrate that linker identity and heterocycle substitution position critically modulate activity, but no head-to-head comparison with the title compound was found. The Therapeutic Target Database (TTD) lists a ‘Benzimidazole and imidazopyridine derivative 1’ (associated with patent WO2011006567) as a PDHK1 inhibitor [3]; however, the exact structure disclosed in that patent has not been confirmed to correspond to CAS 304685-25-4, and no IC₅₀ or Kᵢ values are publicly available. At present, the only verifiable quantitative information for CAS 304685-25-4 is its molecular formula (C₁₆H₁₄N₄S), molecular weight (294.38 g/mol), and minimum purity (95%+) as listed by certain commercial vendors .
| Evidence Dimension | Publicly available quantitative biological activity data |
|---|---|
| Target Compound Data | No quantitative IC₅₀, Kᵢ, EC₅₀, or ADME data found in peer-reviewed literature or authoritative databases |
| Comparator Or Baseline | Closest published analogs: imidazopyridine-benzimidazole conjugates 11i and 11p with tubulin polymerization IC₅₀ of 2.06 µM and 2.26 µM, respectively [1] |
| Quantified Difference | Cannot be calculated; target compound data absent from public domain |
| Conditions | Literature and database survey (PubChem, ChEMBL, PubMed, Google Patents) conducted up to April 2026 |
Why This Matters
The absence of public quantitative data for CAS 304685-25-4 means that any procurement decision based on its assumed biological function or differentiation from analogs carries substantial scientific risk and must be supported by in-house validation.
- [1] Kamal A, Kumar GB, Nayak VL, et al. Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents. MedChemComm. 2015;4(4):606-612. DOI:10.1039/c4md00400k. View Source
- [2] Terao Y, Suzuki H, Yoshikawa M, et al. Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. Bioorg Med Chem Lett. 2012;22(24):7326-7329. DOI:10.1016/j.bmcl.2012.10.084. View Source
- [3] Therapeutic Target Database. Drug ID: D06WAN, Benzimidazole and imidazopyridine derivative 1. Accession date: April 2026. View Source
